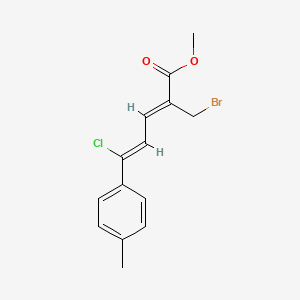
2-(4-Methylphenyl)-4-(4-pyridyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-4-(4-pyridyl)thiazole is an organic compound that features a thiazole ring substituted with a 4-methylphenyl group and a 4-pyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4-(4-pyridyl)thiazole typically involves the reaction of 4-methylbenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a thiazole-forming reagent. Common reagents used in this synthesis include Lawesson’s reagent or phosphorus pentasulfide (P2S5). The reaction is usually carried out under reflux conditions in an appropriate solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)-4-(4-pyridyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine) or alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated or alkylated thiazole derivatives.
科学的研究の応用
2-(4-Methylphenyl)-4-(4-pyridyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-Methylphenyl)-4-(4-pyridyl)thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Phenyl-4-(4-pyridyl)thiazole: Lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)-4-phenylthiazole: Lacks the pyridyl group.
2-(4-Methylphenyl)-4-(2-pyridyl)thiazole: Has the pyridyl group in a different position.
Uniqueness
2-(4-Methylphenyl)-4-(4-pyridyl)thiazole is unique due to the presence of both a 4-methylphenyl group and a 4-pyridyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s electronic properties and its interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C15H12N2S |
|---|---|
分子量 |
252.3 g/mol |
IUPAC名 |
2-(4-methylphenyl)-4-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C15H12N2S/c1-11-2-4-13(5-3-11)15-17-14(10-18-15)12-6-8-16-9-7-12/h2-10H,1H3 |
InChIキー |
PYPMYJLNVXKVEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


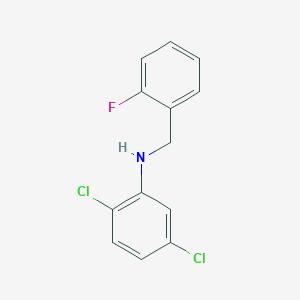
![1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B15174790.png)
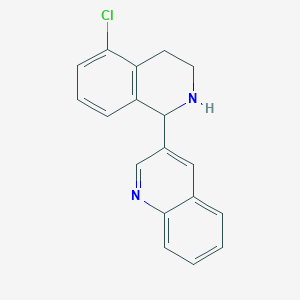
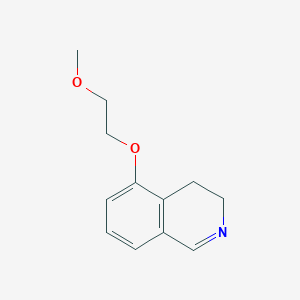
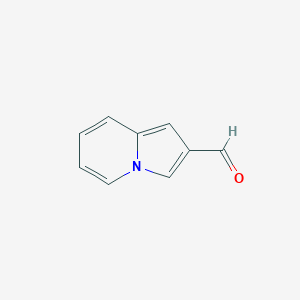
![8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B15174819.png)
![[2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B15174821.png)
![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)
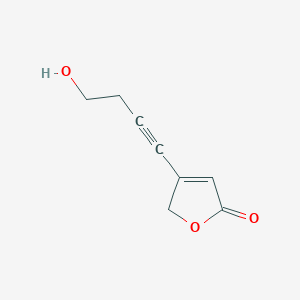
![1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)-](/img/structure/B15174834.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]-](/img/structure/B15174837.png)


